REACTION_CXSMILES
|
[C:1]([CH:4]1[C:16]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[C:10]2[C:5]1=[CH:6][CH:7]=[CH:8][CH:9]=2)(=[O:3])[NH2:2].[OH-].C([N+](C)(C)C)C1C=CC=CC=1.[CH:29]([CH:31]=[CH2:32])=[O:30]>O1CCCC1>[OH:30][CH:29]1[NH:2][C:1](=[O:3])[C:4]2([C:16]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[C:10]3[C:5]2=[CH:6][CH:7]=[CH:8][CH:9]=3)[CH2:32][CH2:31]1 |f:1.2|
|
Name
|
|
Quantity
|
20.9 g
|
Type
|
reactant
|
Smiles
|
C(N)(=O)C1C2=CC=CC=C2C=2C=CC=CC12
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C
|
Name
|
acrolein
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
After stirring the reaction mixture at 50° C. for thirty minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added in one portion
|
Type
|
TEMPERATURE
|
Details
|
the mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for four hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 25° C.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OC1CCC2(C(N1)=O)C1=CC=CC=C1C=1C=CC=CC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 112.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |